

Selectivity profile of PF-06273340 versus other kinase inhibitors

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Compound of Interest

Compound Name: PF-06273340

Cat. No.: B609965

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A Comparative Guide to the Kinase Selectivity of PF-06273340

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **PF-06273340**, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, with other notable Trk inhibitors, larotrectinib and entrectinib. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to PF-06273340 and Comparative Agents

PF-06273340 is a peripherally restricted small molecule inhibitor of TrkA, TrkB, and TrkC, which are receptors for neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These signaling pathways are implicated in pain and cancer. For indications such as chronic pain, high kinase selectivity is crucial to minimize off-target effects and ensure a favorable safety profile. This guide compares the selectivity of **PF-06273340** with two other prominent Trk inhibitors:

- Larotrectinib (LOXO-101): A first-in-class, highly selective inhibitor of all three Trk proteins.

- Entrectinib (RXDX-101): A multi-kinase inhibitor that targets TrkA, TrkB, TrkC, as well as ROS1 and ALK.

Quantitative Selectivity Profile

The following tables summarize the available quantitative data on the inhibitory activity of **PF-06273340**, larotrectinib, and entrectinib against their primary targets and a selection of off-target kinases.

Table 1: Potency Against Primary Trk Targets

Inhibitor	TrkA IC50 (nM)	TrkB IC50 (nM)	TrkC IC50 (nM)
PF-06273340	6	4	3
Larotrectinib	5	11	7
Entrectinib	1	3	5

Data compiled from multiple sources. Direct head-to-head comparative studies may yield different results.

Table 2: Off-Target Kinase Inhibition Profile of **PF-06273340**

PF-06273340 was screened against a wide panel of 309 kinases at a concentration of 1 μ M. Most kinases were inhibited by less than 40%. The following table details the kinases with notable inhibition.

Off-Target Kinase	IC50	% Inhibition @ 1 μ M
MUSK	53 nM	-
FLT-3	395 nM	-
IRAK1	2.5 μ M	-
MKK	-	90%
DDR1	-	60%

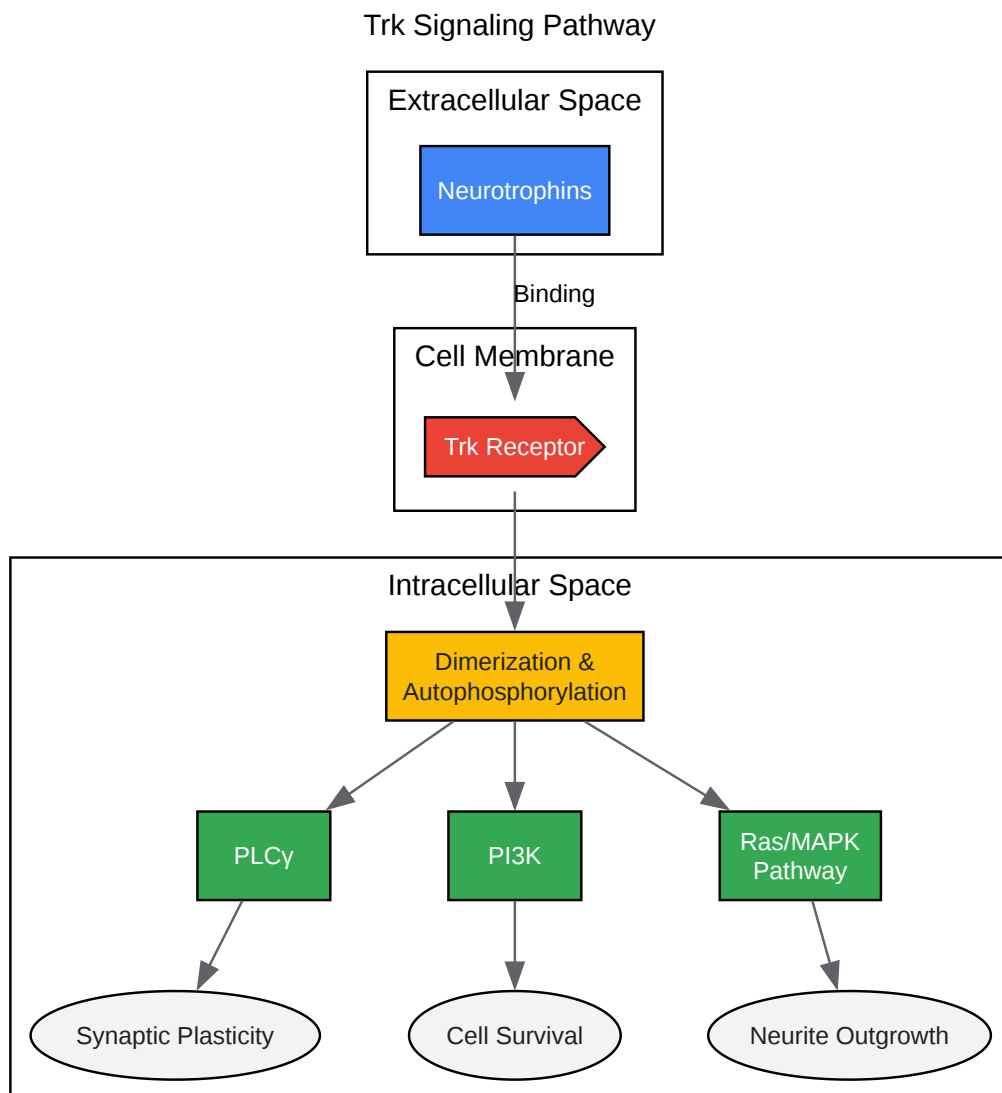
Table 3: Comparative Off-Target Activity

This table provides a qualitative and quantitative comparison of the known off-target activities of the three inhibitors.

Inhibitor	Known Off-Targets	Additional Notes
PF-06273340	MUSK, FLT-3, IRAK1, MKK, DDR1	Highly selective with a Gini score of 0.92.
Larotrectinib	Described as highly selective with low affinity for other tyrosine kinases.	Specific broad-panel screening data with IC50 values is not readily available in the public domain.
Entrectinib	Primary Targets: ROS1 (IC50 = 7 nM), ALK (IC50 = 12 nM)	Designed as a multi-kinase inhibitor.

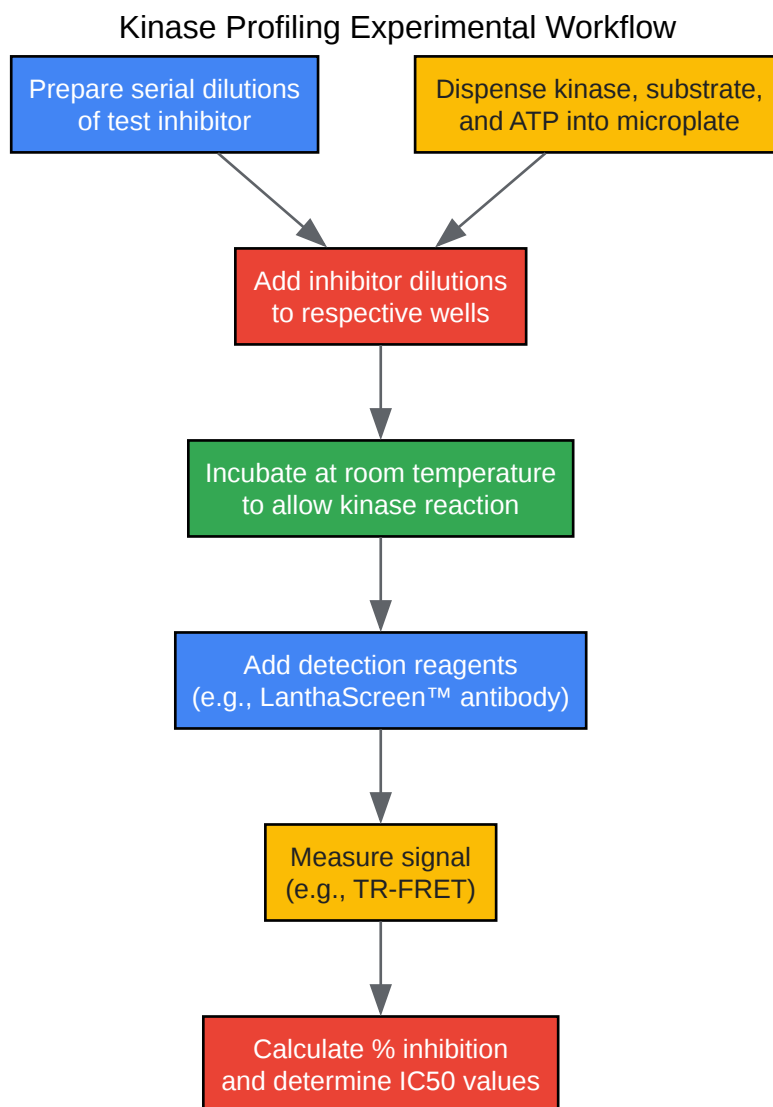
Signaling Pathway and Experimental Workflow

To understand the context of Trk inhibition and the methods used to determine selectivity, the following diagrams illustrate the Trk signaling pathway and a typical experimental workflow for kinase profiling.



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Trk Signaling Pathway Diagram



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Kinase Profiling Workflow

Experimental Protocols

The kinase selectivity of **PF-06273340** was determined using a comprehensive kinase panel, such as the Invitrogen SelectScreen® Kinase Profiling Service. These services typically employ robust and high-throughput assay formats like LanthaScreen® TR-FRET or Z'-LYTE®. Below is a generalized protocol representative of these methods.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of kinases.

Materials:

- Purified recombinant kinases
- Fluorescently labeled kinase-specific substrate or tracer
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
- Test compound (e.g., **PF-06273340**) serially diluted in DMSO
- Detection reagents (e.g., LanthaScreen® Tb-labeled antibody in TR-FRET dilution buffer)
- 384-well microplates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Generalized LanthaScreen® Kinase Binding Assay Protocol:

- **Compound Preparation:** A 10-point, 3-fold serial dilution of the test compound is prepared in DMSO. This is followed by an intermediate dilution into the kinase reaction buffer.
- **Reaction Setup:** 4 µL of the diluted test compound is dispensed into the wells of a 384-well plate.
- **Kinase and Antibody Addition:** 8 µL of a solution containing the specific kinase and a europium-labeled anti-tag antibody is added to each well.
- **Tracer Addition:** 4 µL of an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer is added to initiate the binding reaction.

- Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
- Detection: The plate is read on a TR-FRET-compatible plate reader. The europium donor is excited at ~340 nm, and emissions are read at ~615 nm (europium emission) and ~665 nm (Alexa Fluor® 647 emission).
- Data Analysis: The emission ratio (665 nm / 615 nm) is calculated for each well. The percent inhibition is determined relative to high and low controls. IC50 values are then calculated by fitting the percent inhibition data to a sigmoidal dose-response curve.

Generalized Z'-LYTE® Kinase Activity Assay Protocol:

- Reaction Mixture Preparation: A reaction mixture containing the specific kinase, a FRET-based peptide substrate, and ATP at a concentration near the K_m is prepared in the kinase buffer.
- Compound Addition: The serially diluted test compound is added to the wells of a 384-well plate.
- Initiation of Kinase Reaction: The kinase reaction mixture is added to the wells containing the test compound, and the plate is incubated at room temperature for 1 hour.
- Development Reaction: A development reagent containing a site-specific protease is added. This protease cleaves the non-phosphorylated peptide substrate, disrupting the FRET.
- Incubation: The plate is incubated for another hour to allow for the development reaction.
- Detection: The fluorescence is read on a plate reader with excitation at ~400 nm and emission detection at ~445 nm (coumarin) and ~520 nm (fluorescein).
- Data Analysis: The emission ratio is used to calculate the percent phosphorylation. The percent inhibition is then determined, and IC50 values are generated using a dose-response curve.

Conclusion

PF-06273340 demonstrates a highly selective profile as a pan-Trk inhibitor, with potent activity against TrkA, TrkB, and TrkC, and minimal off-target effects in broad kinase screening. In comparison, larotrectinib is also a highly selective Trk inhibitor, while entrectinib is a multi-kinase inhibitor with potent activity against Trk, ROS1, and ALK. The choice of inhibitor will depend on the specific research or therapeutic context, with **PF-06273340** being a strong candidate where high selectivity for the Trk family and peripheral restriction are desired. The detailed experimental protocols provided herein offer a framework for the in-house evaluation and comparison of these and other kinase inhibitors.

- To cite this document: BenchChem. [Selectivity profile of PF-06273340 versus other kinase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609965#selectivity-profile-of-pf-06273340-versus-other-kinase-inhibitors\]](https://www.benchchem.com/product/b609965#selectivity-profile-of-pf-06273340-versus-other-kinase-inhibitors)

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